2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a cyclohexyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The pyrrole and 1,2,4-triazole rings are heterocyclic structures that contain nitrogen atoms. These rings, along with the sulfanyl group, could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the pyrrole and 1,2,4-triazole rings might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups and aromatic rings could affect its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
One area of research focuses on the synthesis of derivatives of 1,2,4-triazol and their pharmacological potential. The synthesis of pyrolin derivatives, including structures similar to the requested compound, shows promise in developing new drugs with minimized toxicity and enhanced effectiveness. These derivatives have been evaluated for anti-exudative properties, with several compounds outperforming reference drugs in experimental models, indicating their potential in treating inflammation-related conditions (Chalenko et al., 2019).
Antimicrobial and Antitumor Activities
Research into N-aryl-acetamide derivatives, which share a core structural similarity with the compound of interest, has demonstrated significant antimicrobial activity. These studies have led to the synthesis of compounds with potential as antibacterial and antifungal agents, thereby contributing to the development of new treatments for infectious diseases (MahyavanshiJyotindra et al., 2011).
Anti-inflammatory and Anti-cancer Research
Investigations into compounds with a triazolo[1,5-c]pyrimidine core have identified several with mediator release inhibitory activity, suggesting potential applications in treating asthma and allergic reactions. This highlights the chemical framework's relevance in discovering new anti-inflammatory drugs (Medwid et al., 1990).
Similarly, derivatives of pyrrolo[2,3-d]pyrimidines, closely related to the compound , have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, showcasing their potential as antitumor agents. This research path offers insights into developing treatments for various cancers by targeting key enzymes involved in DNA synthesis (Gangjee et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5OS/c21-16-10-8-15(9-11-16)19-23-24-20(26(19)25-12-4-5-13-25)28-14-18(27)22-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZLPOYPWOQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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